Quinosuaveoline B
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Overview
Description
Quinosuaveoline B is a natural product found in Vepris suaveolens with data available.
Scientific Research Applications
1. Biological Activity
Quinosuaveoline B, a furoquinoline alkaloid isolated from Oricia suaveolens, has been studied for its biological activities. Research indicates that it exhibits oxidative burst inhibitory activity and cytotoxicity against A549 lung carcinoma cells. This suggests potential applications in cancer research and therapy (Wansi et al., 2008).
2. Chemical Synthesis and Reactions
The chemistry of related quinoline compounds, such as 2-chloroquinoline-3-carbaldehyde and analogs, has been explored extensively. The synthesis of quinoline ring systems and reactions to construct fused or binary quinoline-cored heterocyclic systems are relevant for understanding the chemical properties and potential applications of this compound (Hamama et al., 2018).
3. DNA Interactions and Topoisomerase Inhibition
Quinazolinoylquinoline, structurally related to this compound, has been used in synthesizing human DNA topoisomerase I poisons like luotonin A and luotonins B and E. This highlights the potential of this compound derivatives in DNA interaction studies and as topoisomerase inhibitors (Mhaske & Argade, 2004).
4. Corrosion Inhibition
While not directly about this compound, research on quinoline derivatives like 6-benzylquinoline and 6-(quinolin-6-ylmethyl) benzene-1,2,3,4,5-pentasulfonic acid shows their effectiveness as corrosion inhibitors in industrial applications. This suggests potential applications for this compound in materials science (Jiang et al., 2018).
5. Antibacterial and Antiviral Activities
Alkaloids, including quinoline derivatives, have shown significant antibacterial and antiviral activities. This suggests that this compound could be investigated for similar properties, potentially leading to new therapeutic applications (Cushnie et al., 2014).
Properties
Molecular Formula |
C17H17NO5 |
---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
2-[(6R)-17-methoxy-4,7,13-trioxa-11-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3(8),9,11,14,16-hexaen-6-yl]propan-2-ol |
InChI |
InChI=1S/C17H17NO5/c1-17(2,19)14-8-22-12-6-10-11(7-13(12)23-14)18-16-9(4-5-21-16)15(10)20-3/h4-7,14,19H,8H2,1-3H3/t14-/m1/s1 |
InChI Key |
OXDIHTWLYDWMMZ-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)([C@H]1COC2=C(O1)C=C3C(=C2)C(=C4C=COC4=N3)OC)O |
Canonical SMILES |
CC(C)(C1COC2=C(O1)C=C3C(=C2)C(=C4C=COC4=N3)OC)O |
Synonyms |
quinosuaveoline B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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